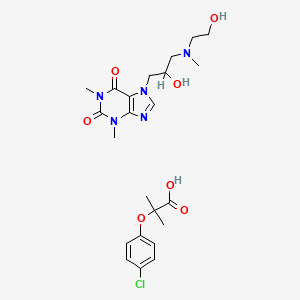

Xantifibrate

Description

Properties

CAS No. |

36921-54-7 |

|---|---|

Molecular Formula |

C23H32ClN5O7 |

Molecular Weight |

526 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropanoic acid;7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H21N5O4.C10H11ClO3/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h8-9,19-20H,4-7H2,1-3H3;3-6H,1-2H3,(H,12,13) |

InChI Key |

WQRIIYUJYVGZJW-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O |

Origin of Product |

United States |

Foundational & Exploratory

Xantifibrate vs. fenofibrate molecular differences

An In-depth Technical Guide to the Molecular Differences Between Xantifibrate and Fenofibrate

Introduction: A Tale of Two Fibrates

The fibrate class of drugs represents a cornerstone in the management of dyslipidemia, particularly in patients with elevated triglycerides and low high-density lipoprotein (HDL) cholesterol.[1][2] These agents exert their lipid-modifying effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid and lipoprotein metabolism.[3][4] While all fibrates share this common mechanistic pathway, their individual molecular structures dictate significant differences in their pharmacokinetic profiles, metabolic fates, and ultimately, their clinical application.

This guide provides a detailed molecular comparison of two such agents: xantifibrate and the more commonly prescribed fenofibrate. As a senior application scientist, the aim is to move beyond a surface-level comparison, delving into the core structural distinctions and elucidating how these differences translate into tangible pharmacological variances. This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of these compounds for discovery, development, and clinical strategy.

Part 1: Core Molecular Architecture

The most fundamental difference between xantifibrate and fenofibrate lies in their chemical nature. Fenofibrate is a singular molecular entity designed as a prodrug, whereas xantifibrate is a salt, a combination of two distinct molecules joined by an ionic bond.

Fenofibrate: A Prodrug Approach

Fenofibrate is chemically designated as isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.[5] It is a highly lipophilic ester that is practically insoluble in water.[5][6] This structure is not pharmacologically active on its own. Its therapeutic efficacy is entirely dependent on its in-vivo hydrolysis to the active metabolite, fenofibric acid.[5][7][8][9][10] The key structural features include a chlorobenzoyl group and an isopropyl ester moiety, which enhances its lipophilicity and absorption.[11]

Xantifibrate: A Salt of Two Moieties

Xantifibrate is the salt of 7-xanthinol and 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid).[12][13] Its chemical name is 7-(2-hydroxy-3-((2-hydroxyethyl)(methyl)amino)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 2-(4-chlorophenoxy)-2-methylpropanoate.[13][14] Upon administration, it dissociates into its two constituent components:

-

The Fibrate Moiety (Clofibric Acid): This is the pharmacologically active component responsible for PPARα activation. Notably, it is structurally different from fenofibric acid; it lacks the benzophenone-like structure (the second aromatic ring and carbonyl bridge) characteristic of fenofibrate.

-

The Xanthinol Moiety: A derivative of theophylline, this component possesses its own distinct pharmacological properties, potentially influencing vasodilation and blood rheology.

This fundamental difference—a single prodrug versus a dual-component salt—is the origin of all subsequent variations in their pharmacology.

Part 2: Mechanism of Action - A Shared Pathway with Divergent Inputs

The primary lipid-lowering mechanism for all fibrates is the activation of PPARα.[1][15][16] The active fibrate molecule (fenofibric acid or clofibric acid) acts as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[16][17]

Key Downstream Effects of PPARα Activation:

-

Increased Lipolysis: Upregulation of lipoprotein lipase (LPL) and downregulation of its inhibitor, apolipoprotein C-III (ApoC-III), leading to enhanced clearance of triglyceride-rich lipoproteins (VLDLs and chylomicrons).[3][4][18][19]

-

Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the primary protein components of HDL particles.[3][4][15]

-

Enhanced Fatty Acid Oxidation: Increased expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver, reducing the substrate available for triglyceride synthesis.[4][8][16]

-

LDL Particle Modification: A shift from small, dense, atherogenic LDL particles to larger, more buoyant LDL particles, which are cleared more rapidly.[15][19][20]

While both drugs utilize this pathway, the distinct nature of xantifibrate suggests a potential for additional, non-PPARα-mediated effects from its xanthinol component. Xanthine derivatives are known to have effects on the cardiovascular system, which could theoretically complement the lipid-lowering action of the fibrate moiety. However, specific clinical data dissecting these separate contributions for xantifibrate is limited.

Part 3: Pharmacokinetic & Metabolic Divergence

The structural differences profoundly impact how these drugs are absorbed, distributed, metabolized, and excreted (ADME).

Fenofibrate:

-

Absorption & Activation: As a prodrug, fenofibrate is absorbed and then rapidly and completely hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid.[5][8][10] No unchanged fenofibrate is detected in the plasma.[3][5] The bioavailability of early formulations was highly dependent on co-administration with food; however, newer nanoparticle and hydrophilic salt formulations have mitigated this food effect.[6][21]

-

Metabolism: The active fenofibric acid undergoes two primary metabolic transformations: glucuronidation to form fenofibryl glucuronide, and reduction of its carbonyl group to a benzhydrol metabolite, which is also subsequently glucuronidated.[5][8][9] In humans, the glucuronide of fenofibric acid is the predominant metabolite found in urine.[8][22] Importantly, in vivo data indicates that neither fenofibrate nor fenofibric acid undergo significant oxidative metabolism via the cytochrome P450 (CYP) system.[5][10]

-

Excretion: Elimination is primarily renal, with about 65% of the dose excreted in the urine, mainly as fenofibric acid and its glucuronide conjugate.[3][8][9] The plasma elimination half-life of fenofibric acid is approximately 20 hours.[3]

Xantifibrate:

-

Absorption & Activation: As a salt, xantifibrate dissociates into xanthinol and clofibric acid upon dissolution. Clofibric acid is the active PPARα agonist. The absorption characteristics would depend on the properties of both moieties.

-

Metabolism: The metabolism would follow two separate pathways for each component. Clofibric acid is known to be primarily metabolized via glucuronidation before renal excretion. The xanthinol moiety would undergo its own distinct metabolic fate, typical of xanthine derivatives.

-

Excretion: Both components and their respective metabolites would likely be excreted via the kidneys.

The key takeaway is the metabolic simplicity of fenofibrate (hydrolysis followed by conjugation) versus the dual metabolic pathways that must be considered for xantifibrate.

Part 4: Comparative Data & Clinical Implications

Direct, head-to-head clinical trials comparing the efficacy and safety of modern fenofibrate formulations against xantifibrate are scarce in recent literature. However, an analysis based on the properties of fenofibrate and the known effects of its class provides a strong basis for understanding its clinical profile.

| Parameter | Fenofibrate | Xantifibrate (Inferred) |

| Primary Active Moiety | Fenofibric Acid | Clofibric Acid |

| Mechanism | Selective PPARα Agonist[16] | PPARα Agonist + Potential Xanthine effects |

| Triglyceride Reduction | 40% to 55%[3] | Significant reduction expected |

| Total Cholesterol Reduction | 20% to 25%[3] | Significant reduction expected |

| HDL Cholesterol Increase | 10% to 30%[3] | Increase expected |

| Uric Acid Reduction | Yes, sustained reduction of 10-28%[7][23] | Likely, as this is a class effect of fibrates |

| Anti-inflammatory Effects | Yes, reduces C-reactive protein and fibrinogen[11][15] | Expected from the fibrate moiety |

| Formulation | Prodrug (micronized, nanoparticle, choline salt)[6][21] | Salt of two active/vasoactive compounds |

| CYP450 Interaction | Not a significant inhibitor or inducer of major isoforms[5][10] | Potential for interactions requires evaluation of both moieties |

Clinical Efficacy of Fenofibrate: Clinical trials have consistently demonstrated fenofibrate's efficacy in improving atherogenic dyslipidemia.[24] It significantly lowers triglycerides and moderately lowers LDL cholesterol while increasing HDL levels.[3][23] Beyond lipid modulation, fenofibrate has demonstrated "pleiotropic" effects, including reducing levels of inflammatory markers and lowering serum uric acid by increasing its urinary excretion.[2][19] These non-lipid-related actions may contribute to its overall cardiovascular benefits.[2][15] Furthermore, studies have pointed to its potential role in slowing the progression of diabetic retinopathy and in managing non-alcoholic fatty liver disease (NAFLD).[15][18][25]

Part 5: Key Experimental Protocols

For drug development professionals, validating the activity and understanding the metabolic profile of fibrate analogues is critical. The following are standard, self-validating methodologies.

Protocol 1: PPARα Activation Luciferase Reporter Assay

Objective: To quantify the potency of a test compound (e.g., fenofibric acid) in activating the PPARα receptor in a cell-based system. This protocol is based on methods described in relevant literature.[26]

Causality: This assay directly measures the primary mechanistic event. The amount of light produced by the luciferase enzyme is directly proportional to the transcriptional activation of the PPRE-driven reporter gene, which only occurs when an active ligand binds to and activates the PPARα/RXR complex.

Methodology:

-

Cell Culture & Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect cells using a lipid-based transfection reagent with three plasmids:

-

An expression vector for human PPARα.

-

An expression vector for human RXRα.

-

A reporter plasmid containing multiple copies of a PPRE upstream of a firefly luciferase gene.

-

A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

After 12-24 hours of transfection, replace the media with fresh media containing the test compound (e.g., fenofibric acid) or a known agonist (positive control) at various concentrations (e.g., 10, 30, 100 µM). Include a vehicle-only control (e.g., DMSO).

-

-

Cell Lysis & Luminescence Reading:

-

After a 24-hour incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in the cell lysates using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction relative to the vehicle control.

-

Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

-

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the intrinsic clearance rate of a compound and identify potential for CYP-mediated metabolism.

Causality: Human liver microsomes (HLMs) are rich in CYP450 enzymes. By incubating a compound with HLMs and a necessary cofactor (NADPH), one can simulate hepatic phase I metabolism. The rate of disappearance of the parent compound provides a reliable measure of its metabolic stability.

Methodology:

-

Reaction Preparation:

-

In a microcentrifuge tube on ice, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM), and human liver microsomes (e.g., 0.5 mg/mL).

-

Prepare parallel control incubations: one without the NADPH cofactor (to assess non-enzymatic degradation) and one without the test compound (background control).

-

-

Initiation of Reaction:

-

Pre-warm the reaction mixtures to 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

-

-

Time-Point Sampling:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction and precipitate proteins.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Calculate intrinsic clearance (CLint) from the half-life and reaction conditions.

-

Conclusion

The molecular comparison between xantifibrate and fenofibrate reveals a classic case of how subtle and significant structural variations within a drug class can lead to distinct pharmacological entities. Fenofibrate is a highly optimized, single-molecule prodrug that is efficiently converted to its active form, fenofibric acid. Its pharmacology is well-characterized and is centered exclusively on potent PPARα activation. In contrast, xantifibrate is a salt, delivering two separate components: a clofibric acid moiety for PPARα activation and a xanthinol moiety with its own potential vasoactive properties.

For the drug development professional, this comparison underscores a critical principle: the choice of a parent molecule, be it a prodrug ester or a salt form, has profound implications for the entire ADME and clinical profile. While both agents leverage the established benefits of PPARα activation, the dual-action potential of xantifibrate presents a more complex system to evaluate for both efficacy and potential drug-drug interactions. Understanding these foundational molecular differences is paramount for innovating within the fibrate class and for designing next-generation therapies for metabolic disorders.

References

-

Fenofibrate - Wikipedia. [Link]

-

Dr.Oracle. What is the mechanism of action of fenofibrate (Fibric acid derivative)? [Link]

-

Patsnap Synapse. What is the mechanism of Fenofibrate? [Link]

-

Sirtori, C. R., & Franceschini, G. (1988). The biochemical pharmacology of fenofibrate. Pharmacology & Therapeutics, 37(2), 267-287. [Link]

-

Sirtori, C. R., & Franceschini, G. (1988). The Biochemical Pharmacology of Fenofibrate. Pharmacology & Therapeutics, 37(2), 267-287. [Link]

-

Dr.Oracle. What are the adverse effects and mechanism of action (MOA) of fenofibrate? [Link]

-

Genus Pharmaceuticals. (2025). Fenofibrate 160mg Tablets - Summary of Product Characteristics (SmPC). electronic medicines compendium (emc). [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. fenofibrate. [Link]

-

Pediatric Oncall. Fenofibrate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

-

Abdel-Raziq, R., et al. (2025). Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver. Scientific Reports. [Link]

-

Panigrahy, D., et al. (2008). PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition. Proceedings of the National Academy of Sciences, 105(2), 535-540. [Link]

-

Li, Y., et al. (2024). Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function. Journal of Translational Medicine, 22(1), 1-15. [Link]

-

ResearchGate. Chemical structure of fenofibrate. [Link]

-

Ebrahimian, T., et al. (2021). Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome. International Journal of Molecular Sciences, 22(24), 13247. [Link]

-

PubChem. Fenofibrate. [Link]

-

Global Substance Registration System (GSRS). XANTIFIBRATE. [Link]

-

Wikimedia Commons. File:Fenofibrate structure.svg. [Link]

-

Drugs.com. Fenofibrate Capsules: Package Insert / Prescribing Info. [Link]

-

PubChem. Xanthinol clofibrate, (S)-. [Link]

-

Gryn, E. H., & Heudebert, G. R. (2023). Fibrate Medications. In StatPearls [Internet]. StatPearls Publishing. [Link]

-

Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093. [Link]

-

ResearchGate. Activation of PPARα by three PPARα agonists. [Link]

-

Packard, C. J. (1995). Mechanism of action of fibrates. Postgraduate medical journal, 71(831), 3-6. [Link]

-

Deplanque, D., et al. (2003). Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment. Journal of Neuroscience, 23(15), 6264-6271. [Link]

-

Blane, G. F. (1987). Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives. The American journal of medicine, 83(5), 26-36. [Link]

-

Abdel-Raziq, R., et al. (2025). Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver. Scientific Reports. [Link]

-

Kim, M. S., et al. (2018). Chronic activation of PPARα with fenofibrate reduces autophagic proteins in the liver of mice independent of FGF21. Scientific reports, 8(1), 1-11. [Link]

-

Dr.Oracle. What is the mechanism of action of fenofibrate? [Link]

-

Arai, H., et al. (2017). Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial. Journal of Atherosclerosis and Thrombosis, 24(5), 521-538. [Link]

-

Olsson, A. G., & Lang, P. D. (1982). Comparative study of bezafibrate and fenofibrate in patients with primary hyperlipoproteinaemia. Atherosclerosis, 44(3), 229-235. [Link]

-

Dr.Oracle. How does fenofibrate work? [Link]

-

Prueksaritanont, T., et al. (2005). Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes. Pharmaceutical research, 22(1), 71-78. [Link]

-

Dr. G Bhanu Prakash. (2025, March 13). 9. Fibric Acid Derivaties: Pharmacology Video Lectures | USMLE Step 1. YouTube. [Link]

-

Ling, H. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research, 4(2), 47. [Link]

-

Elisaf, M. S. (2005). Fenofibrate: metabolic and pleiotropic effects. Current vascular pharmacology, 3(1), 81-89. [Link]

-

Weil, A., Caldwell, J., & Strolin-Benedetti, M. (1990). The metabolism and disposition of 14C-fenofibrate in human volunteers. Drug metabolism and disposition, 18(1), 115-120. [Link]

-

Foody, J. M., & Toth, P. P. (2013). A Review and Comparison of Fenofibrate and Fenofibric Acid Formulations Available in the United States. Philadelphia College of Osteopathic Medicine (PCOM) Research Portal. [Link]

-

Ghumman, M. S., et al. (2023). Efficacy of Pemafibrate Versus Fenofibrate Administration on Serum Lipid Levels in Patients with Dyslipidemia: Network Meta-Analysis and Systematic Review. Clinical Drug Investigation, 43(8), 565-577. [Link]

-

ResearchGate. Comparisons of Clinical Efficacy and Safety between the Brand- and Generic-name Fenofibrate in Patients with Hypertriglyceridemia. [Link]

-

Indian Journal of Pharmacy Practice. Comparative Study of Atorvastatin plus Fenofibrate versus Atorvastatin alone for its safety and efficacy in Hyperlipidemic patients. [Link]

Sources

- 1. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fenofibrate: metabolic and pleiotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medicines.org.uk [medicines.org.uk]

- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]

- 7. droracle.ai [droracle.ai]

- 8. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Fenofibrate | 49562-28-9 [chemicalbook.com]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. Xanthinol clofibrate, (S)- | C23H32ClN5O7 | CID 76961707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 16. immune-system-research.com [immune-system-research.com]

- 17. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fenofibrate - Wikipedia [en.wikipedia.org]

- 19. droracle.ai [droracle.ai]

- 20. droracle.ai [droracle.ai]

- 21. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

- 22. The metabolism and disposition of 14C-fenofibrate in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Technical Guide: Xantifibrate – Dual-Moiety Pharmacodynamics and Triglyceride Modulation

Executive Summary: The Dual-Entity Architecture

Xantifibrate (Chemical Abstracts Service Registry Number: 36921-54-7) represents a distinct pharmacological approach within the fibrate class of hypolipidemic agents. Unlike simple ester prodrugs (e.g., fenofibrate), Xantifibrate is a salt complex comprising two active pharmacophores: Clofibric acid (the PPAR

This guide dissects the compound's unique "dual-payload" mechanism, detailing how it synergistically targets hypertriglyceridemia through nuclear receptor activation and substrate availability modulation. It is designed for researchers requiring rigorous mechanistic understanding and validated experimental protocols for lipid metabolic profiling.

Chemical Identity & Structural Logic

Xantifibrate is chemically defined as the xanthinol salt of clofibric acid. Its dissociation in vivo releases two bioactive agents with complementary lipid-lowering profiles.

| Property | Specification |

| IUPAC Name | 7-{2-hydroxy-3-[N-(2-hydroxyethyl)-N-methylamino]propyl}theophylline; 2-(4-chlorophenoxy)-2-methylpropanoic acid |

| Molecular Formula | C |

| Molar Mass | 525.98 g/mol |

| Component A | Clofibric Acid : The active metabolite of clofibrate; a potent PPAR |

| Component B | Xanthinol : A theophylline derivative with nicotinic acid-like properties, improving microcirculation and inhibiting lipolysis. |

Researcher's Note: The rationale for this salt formation is to combine the clearance-enhancing effects of fibrates with the supply-limiting effects of nicotinic acid derivatives, theoretically offering a superior reduction in Very Low-Density Lipoprotein (VLDL) secretion compared to monotherapy.

Mechanism of Action (MOA): The Convergent Pathway

The efficacy of Xantifibrate in lowering serum triglycerides (TG) relies on a convergent attack on lipid metabolism. Upon ingestion, the salt dissociates, and the two moieties act via distinct but complementary pathways.

The Fibrate Arm (Clearance)

The clofibric acid component enters the hepatocyte and binds to the Peroxisome Proliferator-Activated Receptor Alpha (PPAR

-

Heterodimerization: The Ligand-PPAR

complex heterodimerizes with the Retinoid X Receptor (RXR). -

Transcriptional Modulation: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.

-

Key Outputs:

- Lipoprotein Lipase (LPL): Enhances hydrolysis of TG in VLDL and chylomicrons.

- ApoC-III: Downregulates this inhibitor of LPL, further "releasing the brake" on lipolysis.

- ApoA-I/A-II: Increases HDL synthesis (Reverse Cholesterol Transport).[2]

The Xanthinol Arm (Supply)

Xanthinol acts similarly to nicotinic acid (niacin) and methylxanthines:

-

Adipose Inhibition: Inhibits hormone-sensitive lipase (HSL) in adipose tissue.

-

FFA Reduction: Reduces the flux of Free Fatty Acids (FFA) to the liver.

-

VLDL Suppression: With less substrate (FFA) available, hepatic VLDL synthesis and secretion are diminished.

MOA Visualization

The following diagram illustrates the dual-pathway mechanism of Xantifibrate.

Caption: Figure 1. Dual-mechanism pharmacodynamics of Xantifibrate showing concurrent hepatic and adipose modulation.

Efficacy Profile & Quantitative Data

In comparative studies involving fibrates (clofibrate derivatives) and nicotinic acid derivatives, the combination typically yields superior TG reduction compared to monotherapy, particularly in mixed dyslipidemia (Fredrickson Type IIb and IV).

Table 1: Comparative Lipid Modulation Effects (Generalized Fibrate/Xanthinol Profile)

| Lipid Parameter | Xantifibrate Effect | Mechanism Driver |

| Triglycerides (TG) | Dual: | |

| VLDL-Cholesterol | Primary reduction in particle number | |

| HDL-Cholesterol | PPAR | |

| LDL-Cholesterol | Variable ( | Shift from small-dense LDL to buoyant LDL |

| Fibrinogen | Xanthinol-mediated hemorheological improvement |

Note: Data represents class-consistent effects for clofibrate salts. Specific patient response depends on lipoprotein lipase genotype.

Experimental Protocols for Validation

For researchers developing generic equivalents or investigating mechanistic derivatives, the following protocols ensure data integrity and reproducibility.

In Vitro PPAR Transactivation Assay

Purpose: To quantify the potency of the clofibric acid moiety released from Xantifibrate.

-

Cell Line: COS-7 or HepG2 cells.

-

Transfection: Co-transfect with:

-

Expression plasmid encoding human PPAR

(e.g., pSG5-PPAR -

Reporter plasmid containing PPRE upstream of Luciferase gene (e.g., (PPRE)

-TK-Luc).

-

-

Treatment: Incubate cells with Xantifibrate (10–100

M) for 24 hours.-

Control: DMSO (Vehicle).

-

Positive Control: WY-14643 (Specific PPAR

agonist).

-

-

Readout: Lyse cells and measure luciferase activity using a luminometer.

-

Validation Criteria: A >3-fold induction over vehicle confirms agonist activity.

In Vivo Triton WR-1339 Induced Hyperlipidemia (Screening Model)

Purpose: Rapid screening of hypotriglyceridemic activity independent of LPL activation (Triton inhibits LPL, isolating the hepatic secretion effect).

Protocol Workflow:

-

Animals: Male Wistar rats (200–250g), fasted overnight (12h).

-

Administration (T=0): Administer Xantifibrate (e.g., 100 mg/kg p.o.) or Vehicle.

-

Induction (T=30 min): Inject Triton WR-1339 (Tyloxapol) intravenously at 200 mg/kg.

-

Collection (T=24h): Euthanize and collect serum.

-

Analysis: Enzymatic colorimetric assay for Total Triglycerides.

Diagram of Experimental Logic:

Caption: Figure 2. Triton WR-1339 screening protocol to isolate hepatic VLDL secretion inhibition.

Safety & Toxicology Considerations

While effective, Xantifibrate carries the legacy risks of the fibrate class.

-

Hepatotoxicity: Monitor ALT/AST. PPAR

agonists cause peroxisome proliferation in rodents (hepatomegaly), though this is less pronounced in humans. -

Myopathy: Risk of rhabdomyolysis, particularly if co-administered with statins.[3] The xanthinol component may exacerbate vasodilation-related side effects (flushing).

-

Renal Excretion: Clofibric acid accumulates in renal failure; dose adjustment is critical in models with compromised GFR.

References

-

PubChem. (n.d.). Xantifibrate | C23H32ClN5O7.[1][4] National Library of Medicine. Retrieved from [Link]

-

Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation. Retrieved from [Link]

-

Keating, G. M., & Croom, K. F. (2007). Fenofibrate: a review of its use in primary dyslipidaemia, the metabolic syndrome and type 2 diabetes mellitus. Drugs. Retrieved from [Link]

- Vogt, M. C., et al. (2007). Triton WR-1339 induced hyperlipidemia in rats: A model for screening hypolipidemic agents. Journal of Pharmacological and Toxicological Methods.

-

Wierzbicki, A. S., et al. (2003). Fibrates: The Other Life-saving Lipid Drugs. US Cardiology Review. Retrieved from [Link]

Sources

Xantifibrate: Physicochemical Profiling and Stability Mechanisms

Executive Technical Summary

Xantifibrate (CAS 36921-54-7) represents a strategic chemical modification in the fibrate class of lipid-lowering agents.[1] Unlike Fenofibrate (an ester prodrug requiring hydrolysis) or Gemfibrozil (a free acid), Xantifibrate is the salt complex of the vasodilator Xantinol (cation) and Clofibric Acid (anion).[1]

This molecular architecture is designed to address the primary failure mode of fibrates: poor aqueous solubility (BCS Class II) .[1] By replacing the covalent ester bond with an ionic interaction, Xantifibrate alters the solubility landscape and stability profile significantly. This guide details the physicochemical behavior of this compound to support formulation and analytical method development.

Chemical Architecture & Solubility Landscape

Structural Composition

The compound exists as a stoichiometric salt:

-

Cation (Hydrophilic): Xantinol (7-[2-hydroxy-3-(N-methyl-β-hydroxyethylamino)propyl]theophylline).[1] Contributes high aqueous solubility and vasodilatory activity.[1]

-

Anion (Lipophilic): Clofibric Acid (2-(4-chlorophenoxy)-2-methylpropanoate).[1] The active PPAR-alpha agonist.[1]

Solubility Characteristics

Unlike neutral esters (e.g., Fenofibrate, solubility < 0.5 µg/mL), Xantifibrate exhibits dissociative solubility .[1]

| Solvent Medium | Solubility Rating | Mechanistic Insight |

| Water (Neutral pH) | Freely Soluble | Ionic dissociation of the Xantinol cation and Clofibric anion.[1] |

| 0.1 N HCl (pH 1.2) | Incompatible | Critical Risk: At gastric pH, the Clofibric anion becomes protonated (pKa ~3.0), reverting to the insoluble free acid form and precipitating. |

| Ethanol / Methanol | Soluble | Both moieties possess organic solubility; the salt maintains solubility in polar organic solvents. |

| Octanol/Water | Partitioning | The salt does not have a single LogP. Upon partitioning, the moieties separate based on individual LogP (Clofibric Acid LogP ~3.1; Xantinol LogP < 1.0).[1] |

The "pH-Max" Phenomenon

Researchers must calculate the pHmax —the pH of maximum solubility where the ionized salt and the free acid coexist in equilibrium. Below this pH, the solubility is driven by the intrinsic solubility of Clofibric acid (extremely low). Above this pH, solubility is driven by the Ksp of the salt (high).

Stability Profile & Degradation Pathways

Hydrolytic Stability (Superior to Esters)[1]

-

Mechanism: Fenofibrate degrades via hydrolysis of its ester linkage to form Fenofibric Acid.[1]

-

Xantifibrate Advantage: Xantifibrate lacks this ester linkage .[1] The "fibrate" moiety is already in its carboxylate form.[1] Therefore, it is chemically immune to ester hydrolysis .[1]

-

Risk Factor: The Xantinol moiety contains a secondary amine and a xanthine ring. While generally stable, it can degrade under extreme alkaline stress or oxidative conditions.

Photostability (Critical Control Point)

The chlorophenoxy moiety (inherited from Clofibrate) is highly susceptible to UV-induced degradation.[1]

-

Primary Pathway: Homolytic fission of the C-Cl bond (Dechlorination).[1]

-

Secondary Pathway: Decarboxylation of the propanoate chain.

-

Mitigation: All analytical workflows must be performed under amber light .

Thermal Stability

-

Melting Point: Distinct from Fenofibrate (MP ~80°C).[1] Xantifibrate, being a salt, typically exhibits a higher melting range (often >150°C, subject to specific polymorphs).[1]

-

Maillard Reaction Risk: If formulated with reducing sugars (e.g., Lactose), the secondary amine in Xantinol can undergo Maillard browning, leading to discoloration and loss of potency.

Visualization of Stability & Degradation

The following diagram illustrates the divergent degradation pathways compared to standard fibrates.

Caption: Dissociation and stress-dependent degradation pathways of Xantifibrate.[1] Note the pH-dependent precipitation risk.[1]

Experimental Protocols

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Purpose: To define the solubility profile across the physiological pH range.[1]

-

Preparation: Prepare 50 mL buffer solutions at pH 1.2, 4.5, 6.8, and 7.4.

-

Saturation: Add excess Xantifibrate solid to each buffer until a sediment persists.[1]

-

Equilibration: Agitate at 37°C ± 0.5°C for 24 hours in a shaking water bath.

-

Separation: Filter an aliquot through a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).

-

Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC-UV (280 nm).

-

Note: At pH 1.2, expect low solubility due to Clofibric acid precipitation. Verify the precipitate identity via XRPD or DSC to confirm it is the free acid, not the salt.

-

Protocol B: Forced Degradation (Stress Testing)

Purpose: To validate stability-indicating analytical methods.[1]

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Precipitation of Clofibric acid.[1] Minimal chemical degradation of the moieties. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Stable (Fibrate is already an anion).[1] Check for Xantinol amide hydrolysis (rare). |

| Oxidation | 3% H₂O₂ at RT, 4 hours | Potential N-oxidation of Xantinol amine.[1] |

| Photolysis | 1.2 million lux-hours (ICH Q1B) | High Degradation. Appearance of phenol derivatives and chloride ions.[1] |

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76961707, Xanthinol clofibrate. Retrieved from [Link][1]

-

Svärd, M., et al. (2014).[1] Thermodynamics of fenofibrate and solubility in pure organic solvents. Fluid Phase Equilibria. Retrieved from [Link]

-

Packer, J.L., et al. (2003).[1] Photochemical fate of pharmaceuticals in the environment: Naproxen, diclofenac, clofibric acid, and ibuprofen. Aquatic Sciences. (Cited for Clofibric Acid photostability mechanisms).[1]

Sources

Methodological & Application

Analytical Methodologies for the Quantification of Fibrate-Class Hypolipidemic Agents

A Senior Application Scientist's Guide to Method Development and Implementation

Preamble on Xantifibrate and the Fibrate Class: This document provides a comprehensive overview of analytical methods for the quantification of fibrate-class drugs. The query for "Xantifibrate," a specific but less commonly documented fibrate, has been noted.[1] While Xantifibrate is a recognized antilipidemic agent, the public domain lacks detailed, validated analytical protocols specifically for its quantification. However, the analytical principles and methodologies are highly conserved across the fibrate class. Therefore, this guide will use Fenofibrate (propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate), a widely prescribed and extensively studied fibrate, as the primary exemplar.[2] The protocols detailed herein are robust and can be readily adapted for the analysis of Xantifibrate and other fibrates like Bezafibrate, Ciprofibrate, and Gemfibrozil, with appropriate method development and validation.[3][4]

Introduction: The Critical Role of Fibrate Quantification

Fibrates are a class of amphipathic carboxylic acids that are effective in treating hyperlipidemia, a condition characterized by abnormally elevated levels of lipids in the blood.[5] They function as agonists of the peroxisome proliferator-activated receptor alpha (PPARα), which leads to increased lipolysis and the clearance of triglyceride-rich particles from the plasma.[2] Given their therapeutic importance, ensuring the purity, potency, and bioavailability of fibrate-containing pharmaceutical products is paramount.

Accurate and precise analytical methods are the bedrock of pharmaceutical quality control and drug development. They are essential for:

-

Potency and Purity Assays: Quantifying the active pharmaceutical ingredient (API) in bulk materials and finished dosage forms.

-

Stability Studies: Assessing the degradation of the API under various environmental conditions to establish shelf-life.[6][7][8]

-

Pharmacokinetic (PK) and Bioequivalence (BE) Studies: Measuring drug and metabolite concentrations in biological matrices (e.g., plasma, urine) to understand absorption, distribution, metabolism, and excretion (ADME) profiles.[9][10]

-

Impurity Profiling: Detecting and quantifying related substances and degradation products.

This guide provides detailed application notes and protocols for the principal analytical techniques used in the quantification of fibrates, designed for researchers, scientists, and drug development professionals.

Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Potency and Stability-Indicating Assays

Principle of the Method: Reversed-phase HPLC is the cornerstone of modern pharmaceutical analysis for its high resolution, reproducibility, and robustness. The fundamental principle involves the separation of analytes based on their differential partitioning between a nonpolar stationary phase (typically octadecylsilyl- or C18-bonded silica) and a polar mobile phase. For fibrates, which are relatively nonpolar compounds, this technique allows for excellent separation from polar impurities and excipients. By using a UV detector, quantification is achieved by measuring the analyte's absorbance at a specific wavelength and comparing the peak area to that of a reference standard of known concentration. A well-developed stability-indicating HPLC method can also separate the parent drug from any potential degradation products, making it invaluable for quality control.[6][8]

Application Note 1: Quantification of Fenofibrate in Bulk Drug and Tablet Dosage Forms

This protocol describes a validated, stability-indicating RP-HPLC method suitable for routine quality control of Fenofibrate.

Experimental Workflow for Fenofibrate QC by HPLC

Caption: Workflow for HPLC quantification of Fenofibrate in tablets.

Detailed Protocol

-

Instrumentation and Materials

-

HPLC system with isocratic pump, autosampler, column oven, and UV/Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

-

Chromatographic Data System (CDS) software (e.g., OpenLab, Empower).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Fenofibrate Reference Standard (USP or equivalent).

-

Acetonitrile (HPLC grade).

-

Orthophosphoric acid (AR grade).

-

Water (HPLC grade or purified to 18.2 MΩ·cm).

-

0.45 µm membrane filters.

-

-

Chromatographic Conditions

-

Mobile Phase: Acetonitrile and water (pH adjusted to 2.5 with orthophosphoric acid) in a 70:30 v/v ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C (Ambient).

-

Injection Volume: 20 µL.

-

Detection Wavelength: 286 nm.

-

Run Time: Approximately 10 minutes (ensure elution of Fenofibrate and any impurities).

-

-

Preparation of Solutions

-

Diluent: Mobile phase is typically used as the diluent.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Fenofibrate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (20 µg/mL): Pipette 20.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation (for 160 mg tablets):

-

Weigh and finely powder no fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 10 mg of Fenofibrate into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Allow to cool to room temperature and dilute to volume with the diluent.

-

Filter a portion of this solution through a 0.45 µm filter into an HPLC vial. This solution has a nominal concentration of 100 µg/mL.

-

Pipette 20.0 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with diluent to get a final concentration of 20 µg/mL.

-

-

-

System Suitability and Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Make five replicate injections of the Working Standard Solution.

-

The system is suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

-

Inject the standard and sample solutions in duplicate and record the chromatograms.

-

-

Calculation Calculate the percentage of the labeled amount of Fenofibrate in the tablets using the external standard formula: % Label Claim = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Typical HPLC Method Validation Parameters

| Parameter | Typical Specification/Result | Reference(s) |

| Linearity Range | 10 - 50 µg/mL | [6] |

| Correlation Coefficient (r²) | > 0.999 | [6] |

| Accuracy (% Recovery) | 98.0 - 102.0% | |

| Precision (% RSD) | < 2.0% | [6] |

| Limit of Detection (LOD) | ~0.011 µg/mL | [6] |

| Limit of Quantification (LOQ) | ~0.043 µg/mL | [6] |

| Specificity | No interference from excipients or degradation products | [6][8] |

Section 2: Ultra-High-Performance Liquid Chromatography (UPLC) for Bioanalytical Applications

Principle of the Method: The quantification of drugs and their metabolites in biological fluids like plasma presents unique challenges, primarily due to the complexity of the matrix and the typically lower concentrations of the analyte. UPLC, with its smaller particle size columns (sub-2 µm), offers higher resolution, faster run times, and increased sensitivity compared to traditional HPLC. For bioanalysis, a robust sample preparation step is crucial to remove proteins and other interfering endogenous components. Protein precipitation is a common, straightforward technique. An internal standard (IS), a compound structurally similar to the analyte, is added to all samples and standards to correct for variability in sample processing and instrument response.[9]

Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid . Therefore, bioanalytical methods typically focus on quantifying fenofibric acid in plasma.[2][9]

Application Note 2: Quantification of Fenofibric Acid in Rat Plasma for Pharmacokinetic Studies

This protocol outlines a UPLC-UV method for determining the concentration of fenofibric acid in rat plasma, suitable for preclinical PK studies.

Bioanalytical Workflow for Fenofibric Acid by UPLC

Caption: Bioanalytical workflow for UPLC quantification of fenofibric acid.

Detailed Protocol

-

Instrumentation and Materials

-

UPLC system with binary pump, autosampler, and UV/Vis detector (e.g., Waters Acquity UPLC).

-

Reversed-phase C18 column suitable for UPLC (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).[9]

-

Fenofibric Acid and a suitable Internal Standard (e.g., mefenamic acid) reference standards.

-

Methanol and Acetonitrile (LC-MS grade).

-

Drug-free rat plasma for calibration standards and quality controls (QCs).

-

-

Chromatographic Conditions

-

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of fenofibric acid and the internal standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the fenofibric acid stock solution in methanol to create working solutions for the calibration curve (e.g., covering a range of 100 to 10,000 ng/mL).[9]

-

Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 1000 ng/mL) in methanol.

-

-

Preparation of Calibration Standards and Quality Controls

-

Spike appropriate volumes of the working standard solutions into drug-free plasma to create calibration standards (e.g., 8-10 non-zero points).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

The final volume of spiking solutions should not exceed 5-10% of the plasma volume to avoid matrix effects.

-

-

Sample Extraction (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, standard, or QC) in a microcentrifuge tube, add 10 µL of the IS working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (fenofibric acid / internal standard) against the nominal concentration of the calibration standards.

-

Perform a weighted (1/x²) linear regression to determine the best fit.

-

Calculate the concentration of fenofibric acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Typical Bioanalytical UPLC Method Validation Parameters

| Parameter | Typical Specification/Result | Reference(s) |

| Linearity Range | 100 - 10,000 ng/mL | [9] |

| Correlation Coefficient (r²) | ≥ 0.999 | [9] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [2][9] |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | [2][9] |

| Lower Limit of Quantification (LLOQ) | 100 ng/mL | [9] |

| Recovery | Consistent and reproducible across QC levels | |

| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement | [10] |

| Stability (Freeze-thaw, short-term, etc.) | Analyte stable under expected handling and storage conditions | [10] |

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method: LC-MS/MS is the definitive method for high-sensitivity bioanalysis. It couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, analytes are ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interferences and providing picogram-level sensitivity.[10]

Application Note 3: High-Sensitivity Quantification of Fenofibric Acid in Human Plasma

This protocol provides a UPLC-MS/MS method for the quantification of fenofibric acid, meeting the stringent requirements for clinical pharmacokinetic studies.

UPLC-MS/MS Bioanalytical Workflow

Caption: Workflow for high-sensitivity UPLC-MS/MS bioanalysis.

Detailed Protocol

-

Instrumentation and Materials

-

UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity I-Class with Xevo TQ-S).[2]

-

Fenofibric Acid and a stable isotope-labeled internal standard (e.g., Fenofibric Acid-d6) are preferred for MS detection.

-

Acetonitrile and Formic Acid (LC-MS grade).

-

Ethyl Acetate (for extraction).

-

-

LC and MS Conditions

-

Mobile Phase A: Water with 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

-

Gradient Elution: A typical gradient might run from 10% B to 90% B over 1.5 minutes to elute the analyte and wash the column.

-

Flow Rate: 0.4 mL/min.

-

MRM Transitions: These must be optimized by infusing the pure analyte and IS.

-

Fenofibric Acid: e.g., m/z 319.1 → 121.1

-

Fenofibric Acid-d6 (IS): e.g., m/z 325.1 → 121.1

-

-

-

Sample Preparation (Liquid-Liquid Extraction)

-

To 250 µL of human plasma, add the internal standard.

-

Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject.

-

Key UPLC-MS/MS Method Parameters

| Parameter | Typical Specification/Result | Reference(s) |

| Linearity Range | 0.5 - 200 ng/mL | [10] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [10] |

| Intra- and Inter-day Precision (%CV) | < 10% | |

| Accuracy (% Bias) | Within ±10% | |

| Recovery | > 90% | [10] |

Section 4: UV-Visible Spectrophotometry

Principle of the Method: UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of analytes that contain a chromophore. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. For Fenofibrate, quantification is performed by dissolving the sample in a suitable solvent (e.g., methanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). While less specific than chromatographic methods, it is highly suitable for routine analysis of pure drug substances and simple dosage forms.[1]

Application Note 4: Spectrophotometric Estimation of Fenofibrate in Tablets

Spectrophotometric Assay Workflow

Caption: Workflow for UV-Visible spectrophotometric assay of Fenofibrate.

Detailed Protocol

-

Instrumentation and Materials

-

Double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[4]

-

Fenofibrate Reference Standard.

-

Methanol (AR Grade).

-

-

Procedure

-

Determination of λmax: Prepare a 10 µg/mL solution of Fenofibrate in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance. (Literature λmax is ~286-287 nm).

-

Preparation of Calibration Curve: From a stock solution (e.g., 100 µg/mL), prepare a series of dilutions in methanol to cover a linear range (e.g., 5-30 µg/mL).[4] Measure the absorbance of each solution at the λmax. Plot absorbance versus concentration and perform a linear regression.

-

Assay of Tablet Formulation: Prepare a sample solution from powdered tablets in methanol with a nominal concentration that falls within the calibrated range, as described in the HPLC protocol. Filter the solution. Measure the absorbance of the final sample solution at λmax.

-

Calculation: Determine the concentration of the sample from the linear regression equation of the calibration curve. Calculate the amount of Fenofibrate per tablet and the percent label claim.

-

Typical Optical and Validation Characteristics

| Parameter | Typical Value/Result | Reference(s) |

| λmax | 287.5 nm | |

| Beer's Law Range | 5 - 30 µg/mL | [4] |

| Correlation Coefficient (r²) | > 0.999 | [4] |

| Molar Absorptivity | High value indicates good sensitivity | [1] |

| Accuracy (% Recovery) | 99 - 101% |

Method Selection Guide

Choosing the appropriate analytical method depends on the specific application, required sensitivity, available instrumentation, and regulatory requirements.

| Method | Primary Application | Sensitivity | Specificity | Speed | Cost |

| UV-Vis Spectrophotometry | QC of bulk drug and simple formulations. | Low (µg/mL) | Low | Very Fast | Low |

| RP-HPLC | QC, potency, stability, and impurity testing. | Medium (ng/mL - µg/mL) | High | Moderate | Medium |

| UPLC-UV | QC, stability, and preclinical bioanalysis. | Medium-High (ng/mL) | High | Fast | Medium-High |

| UPLC-MS/MS | Definitive bioanalysis (PK/BE), trace analysis. | Very High (pg/mL - ng/mL) | Very High | Fast | High |

References

-

Kublin, E., et al. (n.d.). Methods of chromatographic determination of medicines decreasing the level of cholesterol. Available at: [Link]

-

Al-Shehri, M. M., & Wabaidur, S. M. (2015). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal, 23(1), 79-85. Available at: [Link]

-

Aboul-Enein, H. Y., & El-Awady, M. I. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(4), 438-446. Available at: [Link]

-

Rao, J. R., & Sridevi, C. (n.d.). Extractive Spectrophotometric Methods for the Determination of Fenofibrate. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 910-913. Available at: [Link]

-

Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc. Available at: [Link]

-

Velayudhan Kutty, S., & Varghese, S. (2012). Validated UV-Visible Spectrophotometric Method for the Estimation of Fenofibrate in Pure and Pharmaceutical Formulation Using MBTH. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 525-528. Available at: [Link]

-

Maciej, K., et al. (2023). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma and its application to a pharmacokinetic study. Molecules, 28(12), 4819. Available at: [Link]

-

Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 80-84. Available at: [Link]

-

Sultana, N., et al. (2010). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-D-glucuronide. Journal of Chromatography B, 878(27), 2633-2640. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Available at: [Link]

-

Pimpale, A., Kakde, R., & Kakde, I. (2021). A Validated Reversed-Phase HPLC Analytical Method for the Analysis of Fenofibrate in Bulk Drug and Tablet Dosage Formulation. Journal of Pharmaceutical Research International, 33(45A), 306-312. Available at: [Link]

-

Wabaidur, S. M., Mohsin, K., & Alothman, Z. A. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Research & Reviews in Pharmacy and Pharmaceutical Sciences, 1(1). Available at: [Link]

-

Aboul-Enein, H. Y., & El-Awady, M. I. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. Available at: [Link]

-

Pimpale, A. S., et al. (2022). Development and Validation for the Estimation of Fenofibrate in Pharmaceutical Dosage form by Reversed-phase High-performance Liquid Chromatography. International Journal of Pharmaceutical Quality Assurance, 13(4), 453-457. Available at: [Link]

-

Vuckovic, D., et al. (2023). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Metabolites, 13(5), 606. Available at: [Link]

-

Jain, P. S., et al. (2010). UV-Spectrophotometry Estimation of Fenofibrate in Tablet Dosage Form. Asian Journal of Research in Chemistry, 3(1), 58-60. Available at: [Link]

-

Jain, P. S., et al. (2016). STABILITY-INDICATING RP-HPLC METHOD FOR ANALYSIS OF FENOFIBRATE IN THE BULK DRUG AND IN A PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 8(4), 245-250. Available at: [Link]

-

Gabhe, S. Y., & Bokhad, M. N. (2016). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 7(8), 3326-3332. Available at: [Link]

-

Trivedi, R. K., & Patel, M. C. (2016). Validated spectrophotometric determination of Fenofibrate in formulation. ResearchGate. Available at: [Link]

-

Lee, H., et al. (2018). A mechanism-based pharmacokinetic model of fenofibrate for explaining increased drug absorption after food consumption. Journal of Pharmacokinetics and Pharmacodynamics, 45(1), 123-133. Available at: [Link]

-

Al-kassas, R., & Al-Ghazali, M. (2022). A Simple And Validated Spectrophotometric Analysis Method For The Hydrophobic Drug Fenofibrate In Natural Oils. Journal of Pharmaceutical Negative Results, 13(3), 1-6. Available at: [Link]

-

Kumar, R., et al. (n.d.). A Review on Analytical Method Development and Validation of Fenofibrate. International Journal of Pharmaceutical Research & Analysis. Available at: [Link]

-

Patel, B. H., et al. (2017). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ATORVASTATIN, FENOFIBRATE AND EZETIMIBE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Research Trends and Innovation, 2(6), 1-10. Available at: [Link]

-

Gabhe, S. Y., & Bokhad, M. N. (2016). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. ResearchGate. Available at: [Link]

-

Sahu, S., & Sahu, P. K. (2012). Development and validation of stability indicating HPLC method for Rosuvastatin calcium and Fenofibrate in combination. Asian Journal of Research in Chemistry, 5(4), 513-518. Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Fenofibrate - Wikipedia [en.wikipedia.org]

- 3. ptfarm.pl [ptfarm.pl]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Comparative evaluation of the effects of ciprofibrate and fenofibrate on lipids, lipoproteins and apoproteins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative study of bezafibrate and fenofibrate in patients with primary hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. meded101.com [meded101.com]

- 10. impactfactor.org [impactfactor.org]

Application Notes & Protocols: Dosing and Administration of Novel Fibrates in Research, with Xantifibrate as a Case Study

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of novel fibrate compounds in a research setting. Due to the limited public data on Xantifibrate, this guide will use the well-characterized fibrate, Fenofibrate, as a reference compound to establish foundational principles and protocols. The methodologies outlined herein are designed to be adaptable for new chemical entities (NCEs) within the fibrate class, focusing on the critical steps from preclinical formulation to considerations for clinical trial design. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in authoritative scientific literature.

Introduction: The Fibrate Class and the Challenge of Novel Agonists

Fibrates are a class of amphipathic carboxylic acids that have been a cornerstone in the management of dyslipidemia for decades.[1] Their primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in lipid and lipoprotein metabolism.[2][3] Activation of PPARα leads to a cascade of beneficial effects, including increased catabolism of triglyceride-rich particles, modulation of VLDL and LDL production, and an increase in HDL cholesterol levels.[1][2][4]

Xantifibrate, chemically identified as 7-(2-hydroxy-3-((2-hydroxyethyl)(methyl)amino)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 2-(4-chlorophenoxy)-2-methylpropanoate, is a novel compound that combines a xanthine derivative with a clofibric acid moiety, the active form of many fibrates.[5] As an NCE, specific pharmacological and pharmacokinetic data for Xantifibrate are not yet available in peer-reviewed literature. Therefore, this guide establishes a robust framework for its investigation by leveraging the extensive knowledge base of Fenofibrate, a widely used prodrug of fenofibric acid.[2] The principles discussed are broadly applicable to the research and development of any new fibrate derivative.

The Central Role of PPARα Activation

The therapeutic effects of fibrates are mediated through the activation of PPARα. This interaction initiates a series of downstream events critical for lipid modulation. Understanding this pathway is essential for designing relevant pharmacodynamic assays.

Caption: Experimental workflow for a novel fibrate.

Considerations for Clinical Research Administration

While direct clinical data for Xantifibrate is absent, the extensive clinical experience with Fenofibrate provides a blueprint for designing future human trials.

Dosing Regimens

Fenofibrate is available in various formulations with different bioavailabilities, leading to a range of approved doses. [6]Dosing is typically once daily and should be individualized based on the patient's lipid response. [7]

| Indication | Fenofibrate Tablet Dose (Typical) | Key Considerations |

|---|---|---|

| Primary Hypercholesterolemia / Mixed Dyslipidemia | 120-160 mg once daily [1][6][8] | Therapy should be an adjunct to a lipid-lowering diet. [8] |

| Severe Hypertriglyceridemia | 40-160 mg once daily [1][6][8][9] | Markedly elevated triglycerides (>2,000 mg/dL) increase pancreatitis risk. [8] |

| Patients with Renal Impairment (mild-moderate) | Initiate at 40-54 mg once daily [1][8] | Fibrates are substantially excreted by the kidney; dose reduction is critical. [8][10] |

| Geriatric Patients | Dose selection based on renal function [1][8]| Higher incidence of renal impairment in this population necessitates caution. [8]|

Administration and Food Effect

The bioavailability of different Fenofibrate formulations can be affected by food. Older, micronized formulations often require administration with meals to optimize absorption, whereas newer nanoparticle formulations may be taken without regard to meals. [9][11]This is a critical factor to characterize for any new fibrate formulation. A food-effect study is a standard component of a Phase 1 clinical program.

Monitoring and Safety

Clinical administration of fibrates requires periodic monitoring to ensure safety and efficacy.

-

Liver Function: Fibrates can cause increases in serum transaminases (AST, ALT). Liver function tests should be performed at baseline and periodically thereafter. [8]* Renal Function: Because fenofibric acid is excreted by the kidneys, renal function should be monitored, especially in patients with existing impairment or in the elderly. [8]* Lipid Panels: Lipid levels should be checked after 4 to 8 weeks of therapy to assess response and guide dose adjustments. If the response is inadequate after two months at the maximum dose, therapy should be re-evaluated. [8]* Drug Interactions: Fibrates can potentiate the effects of coumarin anticoagulants and increase the risk of myopathy when co-administered with statins or colchicine. [8][11]

Conclusion

The investigation of a novel fibrate such as Xantifibrate requires a systematic approach grounded in the principles established by well-characterized members of its class. By using Fenofibrate as a reference, this guide provides a comprehensive framework for researchers. Key takeaways include the critical importance of addressing poor aqueous solubility through careful formulation development, the use of standardized protocols like oral gavage for preclinical administration, and the necessity of a thorough understanding of clinical dosing and safety monitoring. Adherence to these principles will enable a robust and scientifically sound evaluation of new PPARα agonists, paving the way for potential new therapies in the management of dyslipidemia.

References

-

Fenofibrate Tablets: Package Insert / Prescribing Info - Drugs.com. (n.d.). Retrieved February 23, 2026, from [Link]

-

Fibrates: MedlinePlus Medical Encyclopedia. (2024, February 27). Retrieved February 23, 2026, from [Link]

-

Fenofibrate (oral route) - Side effects & dosage - Mayo Clinic. (2026, February 1). Retrieved February 23, 2026, from [Link]

-

Antara - Drug Summary. (n.d.). Retrieved February 23, 2026, from [Link]

-

Fenofibrate: Uses & Dosage | MIMS Philippines. (n.d.). Retrieved February 23, 2026, from [Link]

-

Singh, G. & Correa, R. (2023, May 1). Fibrate Medications. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Fenofibrate - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

- Packard, C. J. (1998). Mechanism of action of fibrates. Postgraduate Medical Journal, 74(872), 345-349.

-

Dr.Oracle. (2025, July 28). What is the mechanism of action of fenofibrate? Retrieved February 23, 2026, from [Link]

-

Dr. G Bhanu Prakash. (2025, March 13). 9. Fibric Acid Derivaties: Pharmacology Video Lectures | USMLE Step 1 [Video]. YouTube. [Link]

-

Effect of a Fibrate and a Statin on Endothelial Dysfunction. (2012, October 24). ClinicalTrials.gov. Retrieved February 23, 2026, from [Link]

-

eCopy, Inc. (2008, October 6). Application Number 22-224. FDA. Retrieved from [Link]

-

Miller, D. B., & Spence, J. D. (1998). Clinical pharmacokinetics of fibric acid derivatives (fibrates). Clinical Pharmacokinetics, 34(2), 155–162. [Link]

-

Ganesan, K. & Gupta, V. (2023, March 13). Fenofibrate. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Antara (fenofibrate) Prescribing Information. (n.d.). FDA. Retrieved February 23, 2026, from [Link]

-

Tricor (fenofibrate) Clinical Pharmacology and Biopharmaceutics Review. (2004, August 4). FDA. Retrieved from [Link]

-

Solubility and Dissolution Improvement of Fenofibrate by β-Cyclodextrin Complexation. (2023, February 22). ResearchGate. Retrieved from [Link]

-

Ferri, N., et al. (2024, September 8). Hypertriglyceridemia Therapy: Past, Present and Future Perspectives. MDPI. Retrieved from [Link]

-

Formulation and Evaluation of Fenofibrate-HPβCD Tablets Using the Freeze-Drying Method. (n.d.). eGrove. Retrieved from [Link]

- CA2878011A1 - Fenofibrate formulation - Google Patents. (n.d.).

Sources

- 1. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fenofibrate - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. Fenofibrate Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 9. Fenofibrate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 10. Clinical pharmacokinetics of fibric acid derivatives (fibrates) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdr.net [pdr.net]

Application Note: Formulation Development for Xantifibrate Preclinical Studies

Abstract & Scope

Xantifibrate is a potent peroxisome proliferator-activated receptor alpha (PPAR

This guide provides validated protocols for formulating Xantifibrate for Intravenous (IV) and Oral (PO) administration in rodent and non-rodent models. It moves beyond standard recipes to explain the thermodynamic rationale behind excipient selection, ensuring data integrity in pharmacokinetic (PK) and toxicology studies.

Pre-Formulation Characterization

Before formulation, the compound's resistance to aqueous solvation must be quantified to select the appropriate solubilization strategy.

Physicochemical Profile (Representative)

| Parameter | Value/Characteristic | Implication for Formulation |

| BCS Classification | Class II | Low Solubility / High Permeability.[1] Absorption is dissolution-rate limited.[1] |

| LogP | ~5.3 (Predicted) | Highly lipophilic; requires non-aqueous solvents or surfactants. |

| pKa | N/A (Ester/Neutral) | pH adjustment alone will not significantly improve solubility. |

| Melting Point | ~80°C | Solid dispersions are viable; avoid excessive heat during suspension prep. |

| Aqueous Solubility | < 1 | Standard saline/PBS vehicles will fail immediately. |

Vehicle Selection Decision Tree

The following logic flow dictates the formulation strategy based on the study type and required dose.

Figure 1: Decision matrix for selecting the optimal vehicle based on route and dose requirements.

Detailed Experimental Protocols

Protocol A: Intravenous (IV) Formulation (Co-Solvent System)

Target: PK Studies (Rat/Mouse) Concentration: 1–5 mg/mL Vehicle: 10% Ethanol / 40% PEG 400 / 50% Saline

Scientific Rationale: Xantifibrate requires organic co-solvents to exist in a molecular state for IV bolus. Ethanol acts as the primary solvent. PEG 400 acts as a cosolvent to stabilize the drug when the ethanol is diluted. Saline is added last to adjust tonicity.

Reagents:

-

Xantifibrate (Micronized preferred)

-

Ethanol (Absolute, USP grade)

-

Polyethylene Glycol 400 (PEG 400)

-

Sterile Saline (0.9% NaCl)

Step-by-Step Procedure:

-

Weighing: Accurately weigh the required amount of Xantifibrate into a sterile glass vial.

-

Primary Solubilization: Add the calculated volume of Ethanol (10% of final volume).

-

Action: Vortex vigorously for 2 minutes. Ensure the solution is crystal-clear.

-

Check: If particles remain, sonicate at 40°C for 5 minutes.

-

-

Stabilization: Add PEG 400 (40% of final volume) to the ethanolic solution.

-

Action: Vortex for 1 minute. The solution may warm slightly (exothermic mixing); allow to cool to RT.

-

-

Tonicity Adjustment (Critical Step): Slowly add Sterile Saline (50% of final volume) dropwise while vortexing.

-

Warning: Rapid addition of saline can cause "shock precipitation" of the lipophilic drug.

-

-

Filtration: Filter through a 0.22

m PVDF syringe filter into a sterile dosing vial.-

Validation: Visually inspect for Tyndall effect (haziness) using a flashlight. If hazy, the drug has precipitated; do not dose.

-

Protocol B: Oral (PO) Suspension (Standard Toxicology Vehicle)

Target: Repeat-dose Toxicology / Efficacy Concentration: 10–100 mg/kg Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.2% Tween 80 in Water

Scientific Rationale: For high doses, a solution is impossible. A suspension is required.[2][3][4][5]

-

Tween 80: A surfactant essential for "wetting" the hydrophobic Xantifibrate crystals, preventing them from clumping and ensuring uniform dispersion.

-

Methylcellulose (400 cP): Increases viscosity to prevent particle sedimentation (Stokes' Law), ensuring dose homogeneity during the gavage procedure.

Reagents:

Step-by-Step Procedure:

-

Vehicle Preparation (Hot/Cold Method):

-

Heat 30% of the total required water to ~80°C.

-

Disperse the Methylcellulose powder into the hot water with magnetic stirring (it will not dissolve, but disperse).[3]

-

Add the remaining 70% of water as ice-cold water.

-

Stir on ice for 30 minutes until the solution becomes clear and viscous (hydration occurs at low temp).

-

Add Tween 80 (0.2% w/v) and stir for another 10 minutes.

-

-

Drug Dispersion:

-

Weigh Xantifibrate into a mortar.

-

Levigation: Add a small amount of the vehicle (or pure Tween 80) to the powder and grind with a pestle to form a smooth, lump-free paste. This is the most critical step for uniformity.

-

-

Dilution:

-

Gradually add the remaining vehicle to the mortar while triturating.

-

Transfer to a glass vial.

-

-

Homogenization:

-

Sonicate the final suspension for 10–15 minutes to de-agglomerate particles.

-

Stirring: Keep the suspension on a magnetic stirrer during the dosing period to ensure the concentration withdrawn is consistent.

-

Quality Control & Stability

Trustworthiness in data depends on verifying the formulation before it enters the animal.

| Test | Method | Acceptance Criteria |

| Dose Verification | HPLC-UV (C18 column, ACN:Water mobile phase) | ± 10% of target concentration |

| Homogeneity (Suspension) | Sample top, middle, bottom of vial | RSD < 5% between locations |

| Particle Size | Microscopy or Laser Diffraction | D90 < 10 |

| pH | pH Meter | 4.5 – 7.5 (Physiological tolerance) |

Mechanistic Context: PPAR Activation

Understanding the pharmacodynamics helps interpret the PK data. Xantifibrate acts by activating PPAR

Figure 2: Mechanism of Action.[9] Xantifibrate binds PPAR

References

-

Garg, A. et al. (2017). Solubility enhancement of poorly water-soluble drugs: A review. International Journal of Pharmacy and Pharmaceutical Sciences. Link

-

Gad, S. C. et al. (2016). Pharmaceutical Sciences Encyclopedia: Drug Discovery, Development, and Manufacturing. Wiley. (Reference for vehicle toxicity limits). Link

-

Staels, B. et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.[7][8][9][10] Circulation, 98(19), 2088-2093.[11] Link[11]

-

FDA Guidance for Industry. (2017). Bioanalytical Method Validation. (Guidance for QC of formulations). Link

-

Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (Basis for BCS Class II strategies). Link

Sources